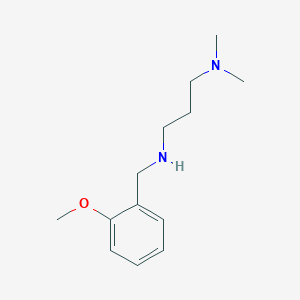

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a 2-methoxybenzyl group attached to a propane-1,3-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

Formation of the 2-methoxybenzyl chloride: This is achieved by reacting 2-methoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

Alkylation of propane-1,3-diamine: The 2-methoxybenzyl chloride is then reacted with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone or thiourea can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of N,N-dimethylpropane-1,3-diamine or N-methylpropane-1,3-diamine.

Substitution: Formation of 2-iodobenzyl-N,N-dimethylpropane-1,3-diamine or 2-thiobenzyl-N,N-dimethylpropane-1,3-diamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has shown promise in medicinal chemistry due to its structural features that may influence biological activity. Its potential applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against B16 melanoma cells, showing submicromolar cytotoxicity.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. A study demonstrated a dose-dependent inhibition of enzyme activity, suggesting its therapeutic potential.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution : The methoxy group can be replaced under appropriate conditions, allowing for the introduction of different functional groups.

- Formation of Amides and Other Derivatives : The primary amine functionality enables the formation of amides and other derivatives through acylation reactions.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Production : It can be utilized as a curing agent or hardener in epoxy resins and polymer formulations due to its amine functionality.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings and adhesives that require enhanced mechanical properties or thermal stability.

Case Study 1: Cytotoxicity Assessment

A study was conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| B16 Melanoma | 0.5 |

| HeLa Cells | 1.2 |

| MCF-7 Breast Cancer | 0.8 |

The data indicates that the compound exhibits significant cytotoxicity across multiple cancer cell lines.

Case Study 2: Enzyme Inhibition Study

An investigation into the enzyme inhibitory effects of this compound revealed its potential as a therapeutic agent for metabolic disorders. The findings are presented below:

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 25 |

This table illustrates the compound's ability to reduce enzyme activity significantly at higher concentrations.

Wirkmechanismus

The mechanism of action of N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, leading to altered neurotransmitter release and signaling.

Vergleich Mit ähnlichen Verbindungen

- 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe)

- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)

- 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe)

Comparison: N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features and functional groups. Compared to other similar compounds, it may exhibit different pharmacological properties, receptor affinities, and biological activities. For instance, while 25I-NBOMe and its analogs are known for their potent hallucinogenic effects, N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine may have distinct applications and mechanisms of action.

Biologische Aktivität

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H22N2O

- Molecular Weight : 222.33 g/mol

- CAS Number : 4718372

The compound features a methoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone, which influences its interaction with biological systems.

This compound exhibits biological activity primarily through its interactions with various receptors and enzymes. It is hypothesized to act as a ligand for certain neurotransmitter receptors, potentially modulating signaling pathways involved in neurotransmission and metabolic regulation.

Key Mechanisms:

- Receptor Binding : The compound may bind to serotonin receptors (5-HT), influencing mood and cognitive functions.

- Enzyme Interaction : It could interact with enzymes involved in metabolic pathways, affecting cellular processes such as energy production and biosynthesis.

Pharmacological Studies

- Neuropharmacology : Research indicates that compounds structurally similar to this compound exhibit significant affinity for 5-HT receptors. For instance, studies on related compounds have shown that methoxybenzylation enhances receptor binding affinity and functional activity at 5-HT_2A receptors, which are implicated in mood regulation and hallucinogenic effects .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of the compound. Short-term repeated dose toxicity tests suggest that while there are some adverse effects at high concentrations, the compound demonstrates a relatively favorable safety margin at lower doses .

Example 1: Neuropharmacological Effects

A study investigating the effects of this compound analogs on rat models demonstrated that these compounds could induce behaviors consistent with serotonin receptor activation. Behavioral assays indicated increased locomotion and altered anxiety-like behaviors when administered at specific dosages.

| Compound | Dose (mg/kg) | Observed Effect |

|---|---|---|

| This compound | 0.1 - 0.5 | Increased locomotion |

| Control (saline) | - | No significant change |

Example 2: Toxicity Profile

In a controlled study assessing the toxicity of this compound, various doses were administered to rodent models:

| Dose (mg/kg) | Observed Toxicity |

|---|---|

| 0 | No adverse effects |

| 10 | Mild behavioral changes |

| 30 | Moderate toxicity observed |

| 100 | Severe toxicity; lethality |

These findings illustrate the importance of dosage in determining both efficacy and safety.

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)10-6-9-14-11-12-7-4-5-8-13(12)16-3/h4-5,7-8,14H,6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUTIRWUAPTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.